2-Fluoro-2-bromo-ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

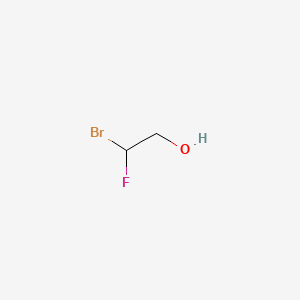

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-fluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrFO/c3-2(4)1-5/h2,5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPWURJRNXIURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659456 | |

| Record name | 2-Bromo-2-fluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459424-41-0 | |

| Record name | 2-Bromo-2-fluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-fluoroethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-2-bromo-ethanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Halogenated Building Block

In the landscape of modern medicinal and process chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties. 2-Fluoro-2-bromo-ethanol, a seemingly simple halogenated alcohol, emerges as a potent and versatile building block in this context. Its unique difunctional nature, possessing both a reactive bromine atom and a modulating fluorine atom on the same carbon, offers a gateway to a diverse array of complex molecular architectures. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a comprehensive technical exploration of this compound, from its synthesis and reactivity to its potential applications and safe handling. By understanding the nuances of this reagent, chemists can unlock its full potential in the quest for novel therapeutics and advanced materials.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. This compound (CAS No. 459424-41-0) is a colorless liquid characterized by a unique combination of properties stemming from its halogenated structure.[1]

| Property | Value | Source |

| Molecular Formula | C₂H₄BrFO | [2] |

| Molecular Weight | 142.96 g/mol | [1] |

| Boiling Point | 147 °C | [1] |

| Density | 1.831 g/cm³ | [1] |

| Flash Point | 42 °C | [1] |

| Appearance | Colorless liquid | General Knowledge |

| Solubility | Soluble in water and most organic solvents. | General Knowledge |

The presence of both fluorine and bromine on the same carbon atom, alongside a hydroxyl group, imparts a distinct polarity and reactivity profile to the molecule. The fluorine atom, with its high electronegativity, influences the electron distribution within the molecule, affecting its acidity, basicity, and reactivity. The bromine atom, being a good leaving group, serves as a primary site for nucleophilic attack.

Synthesis of this compound: A Practical Approach

While several general strategies for the synthesis of halogenated ethanols exist, a detailed, step-by-step protocol for the preparation of this compound is crucial for its practical application. One effective method involves the fluorination of a suitable precursor, such as 2-bromoethanol, using a fluorinating agent. A representative protocol is detailed below, adapted from procedures for similar fluorinations.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromoethanol

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromoethanol (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Fluorinating Agent: Slowly add diethylaminosulfur trifluoride (DAST) (1.1 eq) to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: DAST is sensitive to moisture, hence the use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent its decomposition and ensure efficient fluorination.

-

Slow Addition at Low Temperature: The reaction of DAST with alcohols can be exothermic. Slow addition at 0 °C helps to control the reaction temperature and minimize the formation of byproducts.

-

Aqueous Bicarbonate Quench: The quench with sodium bicarbonate neutralizes any remaining acidic species and unreacted DAST.

-

Purification by Distillation: Fractional distillation is an effective method for purifying the liquid product based on its boiling point.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: A Tale of Two Halogens

The synthetic utility of this compound lies in its distinct reactivity, primarily dictated by the presence of the bromine and fluorine atoms on the same carbon. The bromine atom, being a larger and more polarizable halogen, is a significantly better leaving group than fluorine in nucleophilic substitution reactions. This differential reactivity allows for selective transformations at the C-Br bond while retaining the C-F bond.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles, leading to the displacement of the bromide ion. This provides a convenient route for the introduction of various functional groups at the C2 position.

General Reaction Scheme:

Examples of Nucleophilic Substitution:

-

Reaction with Azide: The reaction with sodium azide (NaN₃) yields 2-azido-2-fluoroethanol, a precursor for the synthesis of fluorinated amines and other nitrogen-containing heterocycles.[4][5][6]

-

Reaction with Cyanide: Treatment with potassium cyanide (KCN) in an ethanolic solution provides 3-fluoro-3-hydroxypropanenitrile, extending the carbon chain and introducing a versatile nitrile group that can be further transformed into carboxylic acids, amines, or ketones.[7][8][9][10][11]

References

- 1. chembk.com [chembk.com]

- 2. 2-Bromo-2-fluoroethan-1-ol | C2H4BrFO | CID 44558578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluoroethyl bromide synthesis - chemicalbook [chemicalbook.com]

- 4. Read-only I C Turn #1 - Prompt What are the expected products and their r.. [askfilo.com]

- 5. [ 18 F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00880E [pubs.rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. homework.study.com [homework.study.com]

- 11. Reaction between ethanolic potassium cyanide and haloalkanes halogenoalkanes synthesis of nitriles apparatus chemicals needed advanced A level organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical Characteristics of 2-Fluoro-2-bromo-ethanol

Introduction

2-Fluoro-2-bromo-ethanol, with the chemical formula C₂H₄BrFO, is a unique halogenated alcohol that serves as a critical building block in modern organic synthesis.[1] Its structure, featuring both a fluorine and a bromine atom on the same carbon, imparts distinct reactivity that is highly valued in the development of complex molecules for pharmaceuticals and agrochemicals.[1] The presence of these two different halogens creates a significant electron-withdrawing effect, influencing the molecule's overall electron density distribution and, consequently, its physical and chemical behavior.[1] This guide provides a comprehensive overview of the core physical characteristics of this compound, offering insights for researchers, scientists, and professionals in drug development.

Chemical Structure

The structural arrangement of this compound is fundamental to its properties. The molecule consists of a two-carbon ethanol backbone with a fluorine and a bromine atom attached to the second carbon.

Caption: Chemical structure of this compound.

Core Physical Characteristics

The physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these characteristics is presented below.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₂H₄BrFO | [1][2][3][4] |

| Molecular Weight | 142.95 g/mol | [2][5] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 147 °C | [3] |

| Density | 1.831 g/cm³ | [3] |

| Flash Point | 42 °C | [3] |

| Solubility | Soluble in water | [1] |

| Melting Point | Data not available | |

| Refractive Index | Data not available |

Experimental Methodologies for Physical Characterization

The determination of the physical properties of liquid compounds like this compound requires precise experimental techniques. The following section outlines the standard methodologies for measuring key physical characteristics.

Boiling Point Determination

The boiling point is a fundamental physical property that can aid in the identification and purity assessment of a liquid. A common and effective method for its determination is the micro-reflux technique.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gas.

Experimental Workflow:

Caption: Workflow for micro-reflux boiling point determination.

Step-by-Step Protocol:

-

A small sample (approximately 0.5 mL) of this compound is placed in a small test tube containing a magnetic stir bar.

-

A thermometer is positioned so that its bulb is just above the liquid's surface, in the vapor phase.

-

The test tube is placed in a heating block and the sample is heated gently while stirring.

-

As the liquid boils, a ring of condensing vapor (reflux ring) will become visible on the walls of the test tube.

-

The thermometer bulb should be level with this reflux ring to ensure an accurate measurement of the vapor temperature.

-

The temperature at which the vapor temperature remains constant during gentle reflux is recorded as the boiling point.

Causality: Measuring the temperature of the vapor phase, rather than the liquid itself, provides a more accurate boiling point reading, as the vapor is in equilibrium with the boiling liquid at that specific pressure. The stir bar ensures smooth boiling and prevents bumping.

Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume. For liquids, it can be determined accurately using a pycnometer or by direct mass and volume measurements.

Principle: The density (ρ) is calculated by dividing the mass (m) of a sample by its volume (V): ρ = m/V.

Experimental Workflow:

Caption: Workflow for density determination of a liquid.

Step-by-Step Protocol:

-

An empty, dry graduated cylinder is weighed on an analytical balance to determine its mass.

-

A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is reweighed.

-

The mass of the empty cylinder is subtracted from the mass of the cylinder with the liquid to obtain the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the measured volume.

-

For improved accuracy, this procedure should be repeated multiple times, and the average density calculated.

Causality: The accuracy of this method is contingent on the precision of both the mass and volume measurements. Using an analytical balance and a calibrated graduated cylinder is essential for obtaining reliable results.

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a valuable tool for identifying and assessing the purity of liquid samples. An Abbe refractometer is commonly used for this measurement.

Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is measured by observing the critical angle at which light is refracted as it passes from the sample to a prism of known refractive index.

Experimental Workflow:

Caption: Workflow for refractive index determination using an Abbe refractometer.

Step-by-Step Protocol:

-

The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prism surfaces are thoroughly cleaned and dried.

-

A few drops of this compound are placed on the lower prism.

-

The prisms are closed and the light source is switched on.

-

Looking through the eyepiece, the adjustment knob is turned until the dividing line between the light and dark fields is sharp and clear.

-

The compensator is adjusted to remove any color fringes.

-

The dividing line is centered on the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Causality: The refractive index is a precise physical constant for a pure compound under specific conditions of temperature and wavelength. Therefore, this measurement provides a quick and reliable method for verifying the identity and purity of a liquid sample.

Safety and Handling

Given the halogenated nature of this compound, it is imperative to handle this compound with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound was not found in the initial search, the safety information for the closely related compounds, 2-bromoethanol and 2-fluoroethanol, provides a strong basis for safe handling procedures.

Hazards:

-

Toxicity: Halogenated alcohols can be toxic if swallowed, in contact with skin, or if inhaled.[6][7]

-

Corrosivity: Vapors can be corrosive, and skin contact may lead to dermatitis.[1] It may cause severe skin burns and eye damage.[6][7]

-

Irritation: It can cause irritation to the eyes and respiratory system.[1][8]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn.[9][10]

-

Hand Protection: Impermeable protective gloves are essential.[6][9]

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin exposure.[8][10]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][10]

First Aid Measures:

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water.[6]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[8]

-

If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[10]

Storage and Disposal:

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[7][10]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[7][8]

Conclusion

This compound is a valuable reagent in organic synthesis with a unique set of physical characteristics stemming from its dual halogenation. This guide has provided a detailed overview of its known physical properties, established methodologies for their experimental determination, and crucial safety and handling information. A thorough understanding of these aspects is fundamental for the safe and effective utilization of this compound in research and development, particularly in the fields of medicinal chemistry and materials science. Further research to experimentally determine the melting point and refractive index would provide a more complete physical profile of this important molecule.

References

- 1. Buy this compound | 459424-41-0 [smolecule.com]

- 2. 2-Bromo-2-fluoroethan-1-ol | C2H4BrFO | CID 44558578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 459424-41-0 [m.chemicalbook.com]

- 5. (2R)-2-bromo-2-fluoroethanol | C2H4BrFO | CID 95171305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. aksci.com [aksci.com]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. fishersci.com [fishersci.com]

2-Fluoro-2-bromo-ethanol molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Fluoro-2-bromo-ethanol

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of this compound. By synthesizing data from experimental studies on analogous 2-haloethanols and established principles of physical organic chemistry, this document elucidates the critical interplay of steric, electronic, and intramolecular forces that define the molecule's three-dimensional architecture. Particular emphasis is placed on the role of intramolecular hydrogen bonding in dictating conformational preference. This guide serves as a foundational resource for professionals requiring a detailed structural understanding of halogenated alcohols for applications in medicinal chemistry, materials science, and chemical synthesis.

Introduction: The Structural Significance of Vicinal Halohydrins

Halohydrins, organic compounds containing a halogen and a hydroxyl group on adjacent carbon atoms, are fundamental motifs in synthetic and medicinal chemistry. The molecule this compound (C₂H₄BrFO) presents a particularly compelling case study in conformational analysis. The presence of two different halogens (fluorine and bromine) and a hydroxyl group on a simple ethane framework creates a rich and complex potential energy surface.

Understanding the preferred three-dimensional structure, or conformation, of such molecules is paramount. Conformation dictates a molecule's dipole moment, its ability to interact with biological receptors, its spectroscopic signature, and its reactivity. For drug development professionals, locking a molecule into a specific, bioactive conformation is a key strategy for enhancing potency and selectivity. The study of this compound offers fundamental insights into the non-covalent interactions, particularly intramolecular hydrogen bonding, that can be harnessed to achieve such conformational control.

Core Molecular Structure and Properties

The IUPAC name for this compound is 2-bromo-2-fluoroethan-1-ol.[1] The central C-C bond allows for rotation, giving rise to different spatial arrangements of its substituents. The carbon atom bonded to the halogens is a chiral center, meaning the molecule can exist as a pair of enantiomers, (R)-2-bromo-2-fluoroethanol and (S)-2-bromo-2-fluoroethanol.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₄BrFO | [1][2] |

| Molecular Weight | 142.96 g/mol | [2][3] |

| IUPAC Name | 2-bromo-2-fluoroethan-1-ol | [1] |

| Common Synonyms | This compound | [1] |

| CAS Number | 459424-41-0 | [1] |

| Predicted Boiling Point | 147 °C | [3] |

| Predicted Density | 1.831 g/cm³ | [3] |

Conformational Analysis: A Landscape Defined by Hydrogen Bonding

The conformational preferences of this compound are determined by rotation around the C-C single bond. The key conformations are described by the dihedral angle between the substituents on the adjacent carbons. The most critical factor governing the stability of these conformers is the potential for an intramolecular hydrogen bond between the hydroxyl proton and a halogen atom.

The Gauche Conformer: Stabilization through Intramolecular Hydrogen Bonding

Extensive studies on simpler 2-haloethanols, such as 2-fluoroethanol, 2-chloroethanol, and 2-bromoethanol, have conclusively shown that the most stable conformation is the gauche form.[4][5][6] In this arrangement, the hydroxyl group is rotated to be in close proximity to the halogen atom, allowing for the formation of an intramolecular hydrogen bond (O-H···X). This interaction provides significant energetic stabilization.[4][7]

For this compound, an O-H···F hydrogen bond is expected to be the dominant stabilizing interaction due to the high electronegativity and hydrogen bond acceptor capacity of fluorine.[8] This interaction stabilizes a gauche conformation where the O-H and C-F bonds are oriented with a dihedral angle of approximately 60°.[4][6] Microwave spectroscopy studies on 2-fluoroethanol have determined the F···H distance in this conformer to be approximately 2.42 Å, which is significantly less than the sum of their van der Waals radii, providing clear evidence of this bonding interaction.[4][6] The stabilization of the gauche conformer by hydrogen bonding is a well-established principle for 2-fluoroethanol.[7]

Caption: Conformational equilibrium in this compound.

Experimental and Theoretical Probes of Conformation

Causality in Experimental Choice: To unambiguously determine the gas-phase structure of a small, flexible molecule, an experimental technique with extremely high resolution is required. Microwave spectroscopy is the gold standard for this purpose. It measures the frequencies of transitions between quantized rotational states of a molecule. These frequencies are exquisitely sensitive to the molecule's moments of inertia, from which a precise three-dimensional structure, including bond lengths and angles, can be derived.[9] Its application to 2-chloroethanol and 2-bromoethanol confirmed that only a gauche form was observed, providing strong evidence for the stabilizing hydrogen-halogen interaction.[4]

Experimental Protocol: Microwave Spectroscopy The protocol for analyzing a new compound like this compound would be as follows:

-

Sample Introduction: The purified liquid sample is vaporized under low pressure and introduced into the high-vacuum sample chamber of a pulsed-nozzle Fourier-transform microwave spectrometer.

-

Supersonic Expansion: The gaseous sample is mixed with an inert carrier gas (e.g., Neon or Argon) and expanded supersonically through a small nozzle into the vacuum chamber. This process cools the molecules to just a few Kelvin, simplifying the complex rotational spectrum by collapsing the population into the lowest energy conformational and vibrational states.

-

Microwave Excitation: A short, high-power pulse of microwave radiation is broadcast into the chamber, polarizing the molecules and creating a macroscopic dipole moment.

-

Signal Detection: The microwave pulse is turned off, and the subsequent free induction decay (FID) signal emitted by the coherently rotating molecules is detected.

-

Data Analysis: The FID is converted from a time-domain to a frequency-domain signal via a Fourier transform, yielding a high-resolution rotational spectrum. By fitting the observed transition frequencies to a quantum mechanical model, highly precise rotational constants (A, B, C) are obtained. These constants are then used to determine the molecular structure and confirm the dominant conformer.

Computational Chemistry: Alongside experimental work, ab initio and Density Functional Theory (DFT) calculations are indispensable. These methods are used to compute the potential energy surface of the molecule by systematically rotating the C-C bond. This allows for the theoretical prediction of the relative energies of all possible conformers (gauche, anti), the barriers to their interconversion, and the geometric parameters of the intramolecular hydrogen bond.

Predicted Spectroscopic Signatures

The conformational equilibrium of this compound will be directly reflected in its spectroscopic data.

-

Infrared (IR) Spectroscopy: The most telling feature will be in the O-H stretching region (ν(O-H)). A molecule existing as a mixture of conformers would show two distinct O-H bands. The conformer stabilized by the O-H···F intramolecular hydrogen bond will exhibit a broader, red-shifted (lower frequency) O-H stretching band compared to the sharper, higher-frequency band of any non-hydrogen-bonded (anti) conformer. Studies on 2-iodoethanol and 2-fluoroethanol have demonstrated the utility of IR spectroscopy in probing these interactions.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The vicinal coupling constants (³J) in the ¹H NMR spectrum are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the ³J(H-H) and ³J(H-F) coupling constants, one can deduce the time-averaged dihedral angles and thereby estimate the relative populations of the gauche and anti conformers in solution. The proton involved in the hydrogen bond is also expected to show a downfield chemical shift.

Proposed Synthetic Pathway

A reliable method for the synthesis of this compound is the reduction of a 2-bromo-2-fluoroacetic acid derivative. The following protocol outlines a robust laboratory-scale procedure using lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis via Reduction

-

Reaction Setup: A three-necked, flame-dried round-bottom flask is fitted with a dropping funnel, a reflux condenser, and a nitrogen inlet. A stirred suspension of LiAlH₄ (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is added to the flask and cooled to 0 °C in an ice-water bath.

-

Substrate Addition: Ethyl 2-bromo-2-fluoroacetate (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the cooled LiAlH₄ suspension via the dropping funnel. The rate of addition is controlled to maintain the internal temperature below 10 °C. Causality: The dropwise addition at low temperature is critical to control the highly exothermic reaction between the hydride reagent and the ester, preventing side reactions and ensuring safety.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure the complete reduction of the ester.

-

Workup and Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and adding water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This sequential addition (Fieser workup) is designed to safely neutralize the excess hydride and precipitate the aluminum salts as a granular, easily filterable solid.

-

Isolation: The resulting slurry is stirred for 30 minutes, then filtered through a pad of Celite. The solid precipitate is washed with additional THF.

-

Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude oil is purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Proposed synthesis of this compound.

Conclusion and Future Outlook

For drug development professionals, understanding this inherent conformational lock is crucial for designing ligands that present a pre-organized binding epitope to a biological target, potentially reducing the entropic penalty of binding and increasing affinity. For materials scientists, the defined dipole moment and hydrogen bonding capability of the dominant conformer will influence crystal packing and bulk material properties.

Future experimental work, specifically high-resolution microwave spectroscopy and gas-phase electron diffraction performed on this compound itself, would provide definitive confirmation of these structural predictions and yield precise geometric parameters.

References

- 1. 2-Bromo-2-fluoroethan-1-ol | C2H4BrFO | CID 44558578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-2-bromo-2-fluoroethanol | C2H4BrFO | CID 95171305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Microwave Spectrum and Intramolecular Hydrogen Bonding in 2‐Fluoroethanol | Semantic Scholar [semanticscholar.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]

- 8. Synergistic effect of intra- and intermolecular hydrogen bond in 2-haloethanols probed by infrared - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sci.tanta.edu.eg [sci.tanta.edu.eg]

Spectroscopic Fingerprinting of 2-Fluoro-2-bromo-ethanol: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Fluoro-2-bromo-ethanol (C₂H₄BrFO). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally related compounds. The objective is to offer a robust framework for the identification, characterization, and quality control of this halogenated ethanol derivative.

Introduction: The Structural Significance of this compound

This compound is a chiral haloalkane alcohol with the chemical formula C₂H₄BrFO.[1][2] Its structure presents a unique combination of substituents on a simple two-carbon backbone: a hydroxyl group, a fluorine atom, and a bromine atom. This arrangement imparts specific chemical reactivity and physical properties, making its unambiguous characterization essential for applications in organic synthesis and medicinal chemistry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating its molecular structure and ensuring its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural analysis of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and the electronic environment of the nuclei.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals for the methylene (-CH₂-) and hydroxyl (-OH) protons. The chemical shifts and coupling patterns will be significantly influenced by the adjacent electronegative fluorine and bromine atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |

| -CH(F)Br | ~ 5.5 - 6.0 | Doublet of doublets of doublets (ddd) | ²JHF ~ 48-52 Hz, ³JHH ~ 3-5 Hz, ³JHH ~ 7-9 Hz |

| -CH₂OH | ~ 3.8 - 4.2 | Multiplet (m) | |

| -OH | Variable | Singlet (s) |

The methine proton (-CH(F)Br) is expected to be significantly downfield due to the deshielding effects of both the fluorine and bromine atoms. Its multiplicity will be a complex doublet of doublets of doublets due to geminal coupling with fluorine (²JHF) and vicinal coupling with the two diastereotopic methylene protons. The methylene protons (-CH₂OH) will also exhibit a complex multiplet pattern due to coupling with the methine proton and potentially with each other.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon backbone. The carbon attached to the halogens will be significantly affected.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J) Hz |

| -C(F)Br | ~ 80 - 90 | Doublet (d) | ¹JCF ~ 200-250 Hz |

| -CH₂OH | ~ 60 - 70 | Doublet (d) | ²JCF ~ 20-30 Hz |

The carbon atom bonded to both fluorine and bromine (-C(F)Br) is expected to show a large downfield shift and a significant one-bond coupling constant (¹JCF) with the fluorine atom. The other carbon (-CH₂OH) will also be deshielded and will exhibit a smaller two-bond coupling (²JCF) to the fluorine.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds.[3][4] The fluorine-19 nucleus has a spin of 1/2 and is 100% abundant, leading to sharp signals and a wide range of chemical shifts.[4]

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |

| -CH(F)Br | ~ -180 to -220 | Doublet of triplets (dt) or multiplet (m) | ²JFH ~ 48-52 Hz, ³JFH ~ 15-25 Hz |

The chemical shift of the fluorine atom will be in the typical range for fluoroalkanes.[4] The signal will be split into a doublet of triplets (or a more complex multiplet) due to geminal coupling with the methine proton (²JFH) and vicinal coupling with the methylene protons (³JFH).

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5-10 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling to simplify the spectrum to a singlet, or without decoupling to observe the H-F couplings.[5]

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the O-H, C-H, C-O, C-F, and C-Br bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (alkane) | 2850 - 3000 | Medium |

| C-O stretch (alcohol) | 1050 - 1150 | Strong |

| C-F stretch | 1000 - 1100 | Strong |

| C-Br stretch | 500 - 600 | Medium to Strong |

The presence of a broad, strong band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol group. The C-F and C-Br stretching vibrations are expected to appear in the fingerprint region and are crucial for confirming the presence of the halogens.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean plates first, then the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Comments |

| [M]⁺ | 142, 144 | Molecular ion peak with characteristic isotopic pattern for one bromine atom (¹⁹Br:⁸¹Br ≈ 1:1). |

| [M-H₂O]⁺ | 124, 126 | Loss of water from the molecular ion. |

| [M-CH₂OH]⁺ | 111, 113 | Cleavage of the C-C bond. |

| [CH₂OH]⁺ | 31 | Fragment corresponding to the hydroxymethyl group. |

The mass spectrum is expected to show a molecular ion peak at m/z 142 and 144 with approximately equal intensity, which is a distinctive signature of a compound containing one bromine atom. The fragmentation pattern will likely involve the loss of small, stable molecules or radicals such as water or the hydroxymethyl radical.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: For a volatile compound like this compound, direct infusion via a heated probe or injection into a Gas Chromatograph (GC) coupled to the mass spectrometer (GC-MS) is suitable.

-

Ionization: Electron Ionization (EI) is a common method for generating fragments and providing structural information.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition and Processing: The instrument's software will record the mass spectrum, displaying the relative abundance of each ion.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on the integration of data from multiple spectroscopic techniques. The following workflow ensures a self-validating system for structural confirmation and purity assessment.

Figure 1: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires the synergistic use of NMR, IR, and MS techniques. This guide provides a predictive framework for the expected spectroscopic data based on fundamental principles and comparative analysis. By following the outlined experimental protocols and integrated workflow, researchers can confidently identify and assess the purity of this important halogenated building block, ensuring the reliability and reproducibility of their scientific endeavors.

References

- 1. (2R)-2-bromo-2-fluoroethanol | C2H4BrFO | CID 95171305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-2-fluoroethan-1-ol | C2H4BrFO | CID 44558578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. azom.com [azom.com]

An In-depth Technical Guide to 2-Fluoro-2-bromo-ethanol (CAS: 459424-41-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-2-bromo-ethanol (CAS Number: 459424-41-0), a halogenated alcohol of significant interest in synthetic chemistry. While publicly available experimental data on this specific compound is limited, this document synthesizes foundational chemical principles and data from analogous compounds to offer insights into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and potential applications. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to explore the potential of this unique bifunctional building block.

Introduction: The Synthetic Potential of a Vicinal Fluoro-Bromo Alcohol

This compound is a unique halogenated C2 building block, featuring both a fluorine and a bromine atom on the same carbon, vicinal to a primary alcohol.[1] This arrangement of functional groups suggests a rich and versatile reactivity profile, making it a potentially valuable intermediate in the synthesis of complex molecules. The presence of a fluorine atom can impart desirable properties to target molecules, such as increased metabolic stability and altered lipophilicity, which is of particular interest in drug discovery. The bromine atom, a good leaving group, provides a handle for a variety of nucleophilic substitution and cross-coupling reactions. The primary alcohol offers a site for further functionalization, such as oxidation or etherification.

This guide will delve into the known and predicted characteristics of this compound, providing a framework for its utilization in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 459424-41-0 | [2][3] |

| Molecular Formula | C₂H₄BrFO | [2] |

| Molecular Weight | 142.95 g/mol | [2] |

| IUPAC Name | 2-bromo-2-fluoroethanol | [2] |

| Boiling Point | 147 °C (Predicted) | [4] |

| Density | 1.831 g/cm³ (Predicted) | [4] |

| Flash Point | 42 °C (Predicted) | [4] |

| Appearance | Colorless liquid (presumed) | Inferred from similar compounds |

| Solubility | Soluble in water and most organic solvents (presumed) | Inferred from similar compounds |

It is crucial to note that the boiling point, density, and flash point are predicted values and should be treated with caution until experimentally verified. The hygroscopic nature of similar small alcohols suggests that this compound should be handled under anhydrous conditions to prevent unwanted hydrolysis.

Synthesis Strategies: Accessing the this compound Scaffold

Detailed, peer-reviewed synthetic protocols for this compound are not widely published. However, based on established principles of organic chemistry and synthetic routes for analogous compounds, several plausible strategies can be proposed.

Halogenation of Fluoroethanol (Hypothetical Protocol)

One potential route involves the electrophilic bromination of 2-fluoroethanol. Due to the deactivating effect of the fluorine atom, a potent brominating agent would likely be required.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound via electrophilic bromination.

Step-by-Step Methodology (Hypothetical):

-

Reaction Setup: To a solution of 2-fluoroethanol (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile) at 0 °C under an inert atmosphere (e.g., nitrogen), add a catalytic amount of a strong acid (e.g., H₂SO₄ or TfOH).

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise, maintaining the temperature at 0 °C. The use of NBS is a common strategy for electrophilic bromination.[5][6][7][8]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product would likely require purification by fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Aprotic Solvent: An aprotic solvent like acetonitrile is chosen to avoid participation in the reaction.

-

Acid Catalyst: The acid catalyst protonates the hydroxyl group of NBS, increasing the electrophilicity of the bromine atom.[5]

-

Low Temperature: The reaction is performed at low temperature to control the reactivity and minimize potential side reactions.

-

Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

Reduction of a Bromofluoroacetic Acid Derivative

A plausible alternative involves the reduction of a suitable bromofluoroacetic acid derivative. This approach is analogous to a patented process for the synthesis of 2-bromo-2,2-difluoroethanol.[9]

Reaction Scheme:

Figure 2: Proposed synthesis via reduction of a bromofluoroacetic acid derivative.

Step-by-Step Methodology (Hypothetical):

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under an inert atmosphere, prepare a solution of a bromofluoroacetic acid derivative (e.g., ethyl bromofluoroacetate) (1.0 eq.) in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Reagent Addition: Cool the solution to 0 °C and slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), in the same solvent.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: Carefully quench the reaction by the slow, sequential addition of water and a sodium hydroxide solution. Filter the resulting salts and wash with the ether solvent.

-

Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude alcohol would likely require purification by distillation.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous conditions is critical due to the reactivity of the reducing agents with water.

-

Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing esters and acyl halides. NaBH₄ is a milder alternative that may also be effective.

-

Controlled Addition: The slow addition of the reducing agent at low temperature is necessary to control the exothermic reaction.

Spectroscopic Characterization (Predicted)

As no publicly available experimental spectroscopic data for this compound has been identified, the following are predictions based on the analysis of its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two multiplets. The methylene protons adjacent to the hydroxyl group would likely appear as a triplet of doublets, while the methine proton would be a doublet of doublets due to coupling with the geminal fluorine and the vicinal methylene protons.

-

¹³C NMR: The carbon NMR spectrum would show two signals. The carbon bearing the halogens would be significantly shifted downfield and would exhibit a large one-bond carbon-fluorine coupling constant. The carbon attached to the hydroxyl group would appear further upfield.

-

¹⁹F NMR: The fluorine NMR spectrum would consist of a doublet of triplets, arising from coupling to the geminal proton and the two vicinal protons.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. C-H stretching absorptions would be observed around 2850-3000 cm⁻¹. The C-O, C-F, and C-Br stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak, although it may be weak. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2) would be a key diagnostic feature. Fragmentation would likely involve the loss of water, bromine, and fluorine.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.

Reactions at the Bromine Center

The bromine atom is the most likely site for nucleophilic attack due to its character as a good leaving group.

Reaction Scheme:

Figure 3: Nucleophilic substitution at the bromine center.

This opens up possibilities for the introduction of a wide range of functionalities, including azides, cyanides, alkoxides, and thiolates. Such reactions are fundamental in building molecular complexity.

Reactions at the Hydroxyl Group

The primary alcohol can undergo typical reactions of alcohols, such as:

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.

-

Etherification: Formation of ethers via Williamson ether synthesis or other methods.

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Potential Applications in Drug Discovery and Agrochemicals

Given its structure, this compound is a promising building block for the synthesis of:

-

Fluorinated Antiviral Nucleoside Analogs: The introduction of fluorine at the 2'-position of nucleosides is a well-established strategy to enhance antiviral activity.[10][11] this compound could serve as a precursor to the fluorinated sugar moiety.

-

Fluorinated Agrochemicals: The presence of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides.

-

Advanced Materials: As a precursor to fluorinated polymers, it could be used to develop materials with enhanced thermal stability and chemical resistance.[1]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, based on analogous compounds like 2-bromoethanol, it should be handled as a hazardous substance. It is likely to be toxic if swallowed, in contact with skin, or if inhaled, and may cause severe skin and eye irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block in synthetic chemistry. Its unique combination of a fluorine atom, a bromine atom, and a primary alcohol on a C2 scaffold offers a multitude of possibilities for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. While the lack of extensive published experimental data presents a challenge, the foundational principles of organic chemistry and data from analogous compounds provide a solid framework for initiating research with this promising intermediate. It is hoped that this technical guide will stimulate further investigation into the synthesis, characterization, and application of this compound, unlocking its full potential for scientific innovation.

References

- 1. smolecule.com [smolecule.com]

- 2. 2-Bromo-2-fluoroethan-1-ol | C2H4BrFO | CID 44558578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 459424-41-0 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. youtube.com [youtube.com]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt - Google Patents [patents.google.com]

- 10. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 2-Bromo-2-fluoroethanol: Synthesis, Properties, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of 2-bromo-2-fluoroethanol, a halogenated alcohol of significant interest to researchers, scientists, and professionals in drug development. The document delves into the compound's chemical and physical properties, outlines detailed synthesis protocols, and explores its applications as a versatile building block in organic synthesis and as a tool for studying biochemical pathways. By synthesizing technical data with practical insights, this guide aims to serve as an authoritative resource for the scientific community, fostering a deeper understanding of this unique bifunctional molecule and its potential in advancing pharmaceutical and chemical research.

Introduction: The Significance of Halohydrins in Modern Chemistry

Halohydrins are a class of organic compounds characterized by the presence of a halogen atom and a hydroxyl group on adjacent carbon atoms.[1] Their unique structural motif imparts a rich and versatile reactivity, making them invaluable intermediates in organic synthesis. The inherent polarity and the distinct electrophilic and nucleophilic centers within the same molecule allow for a wide range of chemical transformations.

This guide focuses on a specific and particularly interesting member of this class: 2-bromo-2-fluoroethanol. The presence of two different halogens, bromine and fluorine, on the same carbon atom, which is also adjacent to a hydroxyl-bearing carbon, creates a chiral center and introduces a unique set of electronic and steric properties.[2][3] This distinctive structure makes 2-bromo-2-fluoroethanol a valuable precursor for the synthesis of complex fluorinated molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their overall pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties of 2-Bromo-2-fluoroethanol

A thorough understanding of the physicochemical properties of 2-bromo-2-fluoroethanol is crucial for its effective handling, application in synthesis, and for the interpretation of experimental results.

| Property | Value | Source |

| IUPAC Name | 2-bromo-2-fluoroethanol | [4] |

| CAS Number | 459424-41-0 | [2][5] |

| Molecular Formula | C₂H₄BrFO | [2][3] |

| Molecular Weight | 142.95 g/mol | [2][6] |

| Boiling Point | 147 °C | [5][7] |

| Density | 1.831 g/cm³ | [5][7] |

| Flash Point | 42 °C | [5][7] |

| Solubility | Soluble in water | [2] |

Structural and Stereochemical Considerations

The presence of four different substituents (bromine, fluorine, hydroxymethyl, and hydrogen) on the C2 carbon atom renders 2-bromo-2-fluoroethanol a chiral molecule. Therefore, it can exist as a pair of enantiomers, (R)-2-bromo-2-fluoroethanol and (S)-2-bromo-2-fluoroethanol. The specific stereoisomer can have a profound impact on its biological activity and its utility in asymmetric synthesis.

Figure 1: Chemical structure of 2-bromo-2-fluoroethanol.

Synthesis of 2-Bromo-2-fluoroethanol: A Methodological Overview

Several synthetic routes to 2-bromo-2-fluoroethanol have been reported, each with its own advantages and limitations. The choice of a particular method often depends on the availability of starting materials, the desired scale of the reaction, and the required stereochemical purity.

Halogenation of Alkenes

The formation of halohydrins from alkenes is a classic and widely used method.[1][8] This reaction proceeds via an electrophilic addition mechanism. In the context of 2-bromo-2-fluoroethanol, a suitable starting material would be a vinyl halide.

Protocol: Synthesis from Vinyl Bromide

-

Reaction Setup: In a well-ventilated fume hood, dissolve vinyl bromide in a suitable nucleophilic solvent such as a mixture of water and a co-solvent like tetrahydrofuran (THF) to ensure miscibility.[9]

-

Electrophilic Fluorination: Cool the solution in an ice bath and slowly add a source of electrophilic fluorine, such as N-fluorobenzenesulfonimide (NFSI). The choice of a fluorinating agent is critical to control the reactivity and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted halogen. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by fractional distillation or column chromatography.

The regioselectivity of this reaction is governed by the Markovnikov rule, where the electrophile (in this case, the halogen) adds to the less substituted carbon, and the nucleophile (water) adds to the more substituted carbon of the alkene.[8]

Figure 2: A generalized workflow for the synthesis of 2-bromo-2-fluoroethanol from an alkene.

From Epoxides

An alternative and often highly regioselective method for preparing halohydrins involves the ring-opening of epoxides with a hydrohalic acid or a metal halide.[1][8]

Applications in Drug Development and Research

The unique structural features of 2-bromo-2-fluoroethanol make it a valuable tool in several areas of chemical and pharmaceutical research.

Intermediate in Organic Synthesis

2-Bromo-2-fluoroethanol serves as a versatile building block for the synthesis of more complex molecules.[3] The differential reactivity of the bromine and fluorine atoms, along with the presence of the hydroxyl group, allows for a stepwise and controlled introduction of different functionalities. For instance, the bromine atom can be displaced by a nucleophile in an S(_N)2 reaction, while the hydroxyl group can be oxidized or converted into a better leaving group.[2] This makes it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Probe for Biochemical Pathways

Halogenated compounds are often used as probes to study enzymatic mechanisms and metabolic pathways.[3] 2-Bromo-2-fluoroethanol can act as a substrate for dehalogenase enzymes, and its metabolism can be tracked to provide insights into the detoxification pathways of halogenated compounds.[3] The presence of the fluorine atom can also be exploited in ¹⁹F NMR studies to monitor its interactions with biological macromolecules.

Precursor for Fluorinated Analogues

The development of fluorinated analogues of existing drugs is a common strategy to improve their pharmacological properties. 2-Bromo-2-fluoroethanol can serve as a precursor for the synthesis of such analogues. For example, it can be used to introduce a fluoro- or bromo-functionalized side chain into a lead compound.

Safety and Handling

2-Bromo-2-fluoroethanol is a hazardous chemical and must be handled with appropriate safety precautions. It is a flammable liquid and vapor.[4] It is toxic if swallowed, in contact with skin, or if inhaled.[10] It causes severe skin burns and eye damage.[4][10]

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-2-fluoroethanol is a unique and valuable chemical entity with significant potential in organic synthesis and drug development. Its distinct physicochemical properties and versatile reactivity make it an important building block for the creation of novel fluorinated compounds. A thorough understanding of its synthesis, handling, and applications is essential for researchers and scientists working at the forefront of chemical and pharmaceutical innovation. This guide has provided a comprehensive overview of these aspects, aiming to facilitate the safe and effective use of this important molecule.

Figure 3: A summary of the key aspects of 2-bromo-2-fluoroethanol.

References

- 1. Halohydrin - Wikipedia [en.wikipedia.org]

- 2. Buy 2-Fluoro-2-bromo-ethanol | 459424-41-0 [smolecule.com]

- 3. This compound (459424-41-0) for sale [vulcanchem.com]

- 4. 2-Bromo-2-fluoroethan-1-ol | C2H4BrFO | CID 44558578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 459424-41-0 [m.chemicalbook.com]

- 6. (2R)-2-bromo-2-fluoroethanol | C2H4BrFO | CID 95171305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. lifechempharma.com [lifechempharma.com]

Synthesis and discovery of 2-Fluoro-2-bromo-ethanol

An In-depth Technical Guide to the Synthesis and Emergence of 2-Fluoro-2-bromo-ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a unique halogenated alcohol of increasing interest in synthetic chemistry. Acknowledging the absence of a seminal "discovery" paper, this document situates the compound's emergence within the historical context of organofluorine chemistry and presents a robust, scientifically-grounded synthetic strategy based on established, modern methodologies.

This compound (CAS 459424-41-0) is a halogenated alcohol featuring both a fluorine and a bromine atom on the second carbon of an ethanol backbone.[1][2] This arrangement makes it a valuable bifunctional intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[3] Its structure allows for selective reactions, leveraging the distinct chemical properties of the C-F and C-Br bonds, as well as the hydroxyl group. This guide details its physicochemical properties and proposes a logical and robust synthetic pathway, providing researchers with the foundational knowledge required for its preparation and application.

Historical Context and Emergence

The "discovery" of this compound is not marked by a singular, historic publication but rather by its emergence as a commercially available building block, a testament to the maturation of organofluorine chemistry. The journey to such specialized reagents began with foundational breakthroughs. In 1886, Henri Moissan's successful isolation of highly reactive elemental fluorine opened the door to this new field of chemistry.[4][5] Shortly after, the development of more controlled fluorination methods, such as the Swarts halogen exchange reaction, provided the first practical means of introducing fluorine into organic molecules.[4][6]

This led to the synthesis of simpler fluorinated alcohols like 2-fluoroethanol, which was first prepared by treating 2-chloroethanol with potassium fluoride in a Finkelstein-type reaction.[3][4] The development of modern, safer, and more selective electrophilic fluorinating agents in the 20th and 21st centuries, such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor™, has revolutionized the field, making complex fluorinations feasible and enabling the synthesis of highly functionalized molecules like this compound.[7][8]

Physicochemical Properties and Safety Profile

Understanding the physical properties and safety hazards of this compound is critical for its handling and use in experimental design. The compound is a colorless, flammable liquid that is soluble in water.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 459424-41-0 | [1][2] |

| Molecular Formula | C₂H₄BrFO | [1][2] |

| Molecular Weight | 142.96 g/mol | [1][2] |

| Boiling Point | 147 °C | [2] |

| Density | 1.831 g/cm³ | [2] |

| Flash Point | 42 °C | [2] |

| IUPAC Name | 2-bromo-2-fluoroethanol | [1] |

Safety and Handling: this compound is classified as a flammable liquid and poses several health hazards.[1] Vapors can cause irritation to the eyes and mucous membranes, while skin contact may lead to severe dermatitis.[3] Inhalation can result in respiratory distress and headaches.[3] As such, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Proposed Synthetic Strategy: Electrophilic Fluoro-hydroxylation of Vinyl Bromide

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a robust and chemically sound pathway can be designed based on the well-established principles of halohydrin formation.[9][10] The proposed strategy involves the electrophilic fluorination of vinyl bromide in an aqueous medium, leading to the desired this compound via a fluoro-hydroxylation reaction.

Reaction Principle and Mechanism

The reaction proceeds via an electrophilic addition mechanism. Traditional halohydrin syntheses use elemental bromine (Br₂) or chlorine (Cl₂) in water.[9] In this advanced approach, a modern electrophilic N-F fluorinating agent, such as Selectfluor™ or NFSI, serves as the source of the electrophilic fluorine ("F⁺").

The proposed mechanism involves three key steps:

-

Electrophilic Attack: The π-bond of the vinyl bromide acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent. This forms a transient and highly reactive β-bromo-α-fluoro carbocation intermediate.

-

Nucleophilic Trapping: Water, serving as both the solvent and the nucleophile, attacks the carbocation. The attack occurs at the carbon bearing the bromine atom, which is better able to stabilize the positive charge. This step is highly regioselective.

-

Deprotonation: A final proton transfer from the newly added oxonium ion to a water molecule yields the neutral this compound product.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Causality Behind Experimental Choices

-

Substrate (Vinyl Bromide): Vinyl bromide is an ideal starting material. It is commercially available and possesses a reactive carbon-carbon double bond necessary for the electrophilic addition. The bromine atom already in place ensures the final product structure.[11]

-

Fluorinating Agent (Selectfluor™): Selectfluor™ (F-TEDA-BF₄) is chosen for its high efficacy, stability, and safety compared to gaseous fluorine.[12] It is a crystalline solid that is easy to handle and provides a reliable source of electrophilic fluorine. Its oxidative potential can facilitate the reaction.[13]

-

Solvent System (Aqueous Acetonitrile): A mixture of acetonitrile and water is proposed. Acetonitrile helps to solubilize the organic substrate and the fluorinating agent, while water serves as the essential nucleophile for the hydroxyl group addition. The high concentration of water ensures it outcompetes other potential nucleophiles (like the tetrafluoroborate anion from Selectfluor™).[9][14]

Detailed Step-by-Step Protocol (Proposed)

Self-Validation: This protocol incorporates in-process checks (TLC) and comprehensive final analysis (NMR, GC-MS) to validate the reaction's progress and the final product's identity and purity.

-

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add Selectfluor™ (1.1 equivalents).

-

Add a solvent mixture of acetonitrile and deionized water (e.g., a 1:1 ratio, 100 mL).

-

Stir the mixture under a nitrogen atmosphere until the Selectfluor™ is fully dissolved.

-

Cool the reaction vessel to 0 °C using an ice-water bath.

-

-

Substrate Addition:

-

Slowly add vinyl bromide (1.0 equivalent) to the cooled, stirring solution dropwise via a syringe over 30 minutes. Maintain the internal temperature below 5 °C.

-

Rationale: Slow, cooled addition is crucial to control the exothermic nature of the reaction and minimize potential side reactions.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vinyl bromide spot has been consumed.

-

-

Work-up and Extraction:

-

Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any acidic byproducts.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic layers with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil via fractional distillation under reduced pressure to obtain pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS analysis. The spectral data should be consistent with the structure of this compound.

-

Caption: Experimental workflow for the proposed synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile intermediate for creating more complex molecules. Its unique trifunctional nature (hydroxyl, fluoro, bromo) allows for a range of selective chemical transformations.

-

Pharmaceutical Synthesis: It is a key building block for introducing fluorinated moieties into drug candidates. Fluorine can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in medicinal chemistry.

-

Agrochemicals: The compound can be used in the synthesis of advanced pesticides and herbicides where the presence of fluorine can enhance efficacy.

-

Advanced Materials: It can serve as a precursor to fluorinated polymers and specialty resins, imparting properties such as enhanced thermal stability and chemical resistance.[3]

Conclusion

While the specific discovery of this compound is not attributable to a single pioneering study, its availability and utility are the direct results of over a century of progress in organofluorine chemistry. Based on the well-understood principles of electrophilic addition and halohydrin formation, this guide presents a robust and logical synthetic strategy for its preparation from vinyl bromide using modern fluorinating agents. The detailed protocol and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to synthesize and utilize this valuable and unique chemical building block.

References

- 1. 2-Bromo-2-fluoroethan-1-ol | C2H4BrFO | CID 44558578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 6. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 8. brynmawr.edu [brynmawr.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 12. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

The Unseen Architects: An In-depth Technical Guide to the Electronic Effects of Dual Halogenation in 2-Fluoro-2-bromo-ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of halogens, particularly fluorine, has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. While the effects of single halogen substitutions are well-documented, the complex interplay of electronic and steric factors arising from dual halogenation on a single carbon atom presents a more nuanced challenge. This technical guide provides an in-depth exploration of the electronic effects in 2-fluoro-2-bromo-ethanol, a model compound for understanding geminal halogenation adjacent to a hydroxyl group. We will dissect the conformational preferences, the underlying stereoelectronic principles, and the expected spectroscopic signatures of this molecule. This guide will serve as a foundational resource for researchers aiming to leverage the unique properties of geminally dihalogenated motifs in rational drug design and development.